11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-Phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepinone derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. Key structural features include:
- Phenyl substituent at position 11.
- Phenylcarbonyl group (benzamide) at position 5. This compound is synthesized via solvent-free, multi-component condensation reactions catalyzed by silica-supported acids or metal triflates, as seen in structurally related analogs .
Properties
IUPAC Name |
2-benzoyl-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-23-13-7-12-21-24(23)25(17-8-3-1-4-9-17)28-20-15-14-19(16-22(20)27-21)26(30)18-10-5-2-6-11-18/h1-6,8-11,14-16,25,27-28H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXNYSWSOPJYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted 2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-ones with m-chloroperoxybenzoic acid has been reported . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow chemistry has been successfully applied to the synthesis of various benzodiazepines, offering advantages such as improved reaction control and reduced waste .
Chemical Reactions Analysis
Types of Reactions
11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and carbonyl groups.
Common Reagents and Conditions
Oxidation: m-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid can yield oxidized derivatives of the compound .
Scientific Research Applications
11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anxiolytic and anticonvulsant properties.
Biological Research: It is used in studies involving the central nervous system and neurotransmitter interactions.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It is believed to exert its effects by binding to the benzodiazepine binding site on the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The phenylcarbonyl group in the target compound contrasts with dimethylamino in SPR and chlorine/halogens in pharmaceutical analogs . Electron-withdrawing groups (e.g., phenylcarbonyl, nitro) may reduce basicity and alter binding affinities compared to electron-donating groups (e.g., dimethylamino). Chromenyl and nitrophenyl substituents in analogs suggest versatility in modifying the diazepinone core for diverse applications.
Synthesis :
- Solvent-free, catalytic methods (e.g., silica-supported Fe(OTs)₃ ) are preferred for eco-friendly synthesis, whereas pharmaceutical derivatives often use stepwise functionalization .
Functional and Application-Based Comparisons
Fluorescent Sensing (SPR vs. Target Compound)
- SPR (dimethylamino-substituted) exhibits turn-off fluorescence for picric acid detection due to electron-rich dimethylamino groups enabling charge-transfer interactions .
- The target compound’s phenylcarbonyl group may hinder such interactions due to its electron-deficient nature, suggesting divergent applications (e.g., catalysis or metallo-organic frameworks).
Pharmacological Potential
- Chlorinated benzodiazepines (e.g., 7-chloro-5-(2-chlorophenyl)-derivatives ) are established in anxiolytic drugs. The target compound’s lack of halogens and presence of bulky phenyl groups may reduce CNS activity but improve metabolic stability.
Explosive Detection (Nitro-Substituted Analogs)
- The 3-nitrophenyl analog (CAS: 566930-76-5 ) shares structural similarity with the target compound but includes a nitro group, which is critical for explosive sensing.
Biological Activity
11-Phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 348.45 g/mol. Its structure features a dibenzo diazepine framework which is known for various pharmacological effects.
Anticancer Properties
Research indicates that derivatives of dibenzo diazepines exhibit significant anticancer activity. A study assessed the cytotoxic effects of various analogs on cancer cell lines such as HeLa and U87. The results showed that certain compounds within this class had IC50 values ranging from 93.7 µM to 322.8 µM against cancerous cells while maintaining lower toxicity towards normal cells .
Table 1: Cytotoxic Activity of Dibenzo Diazepine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HeLa | 150 | High |
| Compound B | U87 | 200 | Moderate |
| Compound C | EUFA30 | 300 | Low |
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells. In vitro studies demonstrated that treatment with these compounds led to increased fractions of early and late apoptotic cells compared to untreated controls .
Neuroprotective Effects
Additionally, some studies suggest that dibenzo diazepine derivatives may have neuroprotective properties. For instance, they have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . The exact pathways remain under investigation but may involve modulation of neurotransmitter systems.
Case Studies
- Cytotoxicity Assessment : In a controlled study on various dibenzo diazepine derivatives, it was found that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against leukemia and colon cancer cell lines . This highlights the importance of structural modifications in developing more potent anticancer agents.
- Neuroprotection : A case study involving animal models indicated that administration of certain dibenzo diazepine derivatives resulted in reduced markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic applications in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
